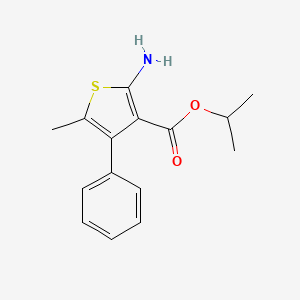
Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, is a molecule that can be associated with the broader class of thiophene derivatives. Thiophenes are heterocyclic compounds that have diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The specific structure of the compound suggests potential biological activity, which could be explored for pharmacological uses.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 2-N-methylamino-3-methoxythiophene and 2-N-phenylamino-3-methoxythiophene, as described in one study, involves a novel one-pot synthesis from methyl or phenyl isothiocyanate and 1-lithiomethoxyallene, resulting in compounds that exhibit amino-imino tautomerism . This process could potentially be adapted for the synthesis of this compound, although the specific details would depend on the substituents and reaction conditions used.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their chemical reactivity and biological activity. For instance, the crystal and molecular structure of a related compound, (Z)-isopropyl 2-hydroxy-4,5-dioxo-1-phenyl-3-[phenyl(phenylamino)methylene]pyrrolidine-2-carboxylate, was elucidated using X-ray diffraction analysis . Such structural analyses are essential for understanding the conformation and potential interaction sites of the molecule, which are important for its function and reactivity.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, which are influenced by their molecular structure. The study of the regioselective synthesis of 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters provides insight into the reactivity of thiophene compounds. These compounds were synthesized by Michael additions followed by alcoholysis, and their mass spectrometric behavior under electron impact ionization was studied . Understanding these reaction pathways and fragmentation patterns can help predict the behavior of this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. For example, the presence of halogen atoms in the molecules of some thiophene derivatives can prevent rapid metabolic inactivation, as seen in the pharmacokinetic study of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol . Such properties are important for the development of pharmaceuticals, as they affect the compound's stability, solubility, and bioavailability. The specific properties of this compound would need to be studied in detail to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Novel Thiophene-Based Dyes : The compound was utilized in synthesizing novel thiophene-based bis-heterocyclic monoazo dyes, exploring their solvatochromic behavior and tautomeric structures in various solvents (Karcı & Karcı, 2012).
Structural Characterization : Detailed structural analysis of related isoxazole amino esters has been conducted, providing insights into molecular configurations and orientations (Smith, Mirzaei, Natale, Scott, & Willett, 1991).
Biological and Medicinal Chemistry
Antimicrobial Activity : 2-Aminothiophene derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties, highlighting their potential in drug development (Prasad, Angothu, Latha, & Nagulu, 2017).
Potential Drug Modifications : Research into modifications of related compounds with amino acid isopropyl esters suggests potential for enhanced drug efficacy and skin permeability, important in pharmaceutical development (Ossowicz-Rupniewska et al., 2022).
Chemical Synthesis Techniques
New Synthesis Approaches : Studies on phase transfer catalysis assisted Thorpe reaction for synthesizing 3-aminothiophene-2-carboxylates demonstrate innovative methods in chemical synthesis, relevant for producing derivatives of the compound (Shah, 2011).
Heterocyclic Compound Synthesis : Exploration of synthesis techniques for conformationally constrained tryptophan derivatives and similar compounds opens avenues for the production of diverse heterocyclic compounds, which could include derivatives of isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Wirkmechanismus
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(10(3)19-14(13)16)11-7-5-4-6-8-11/h4-9H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBGKVYZZGECIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)
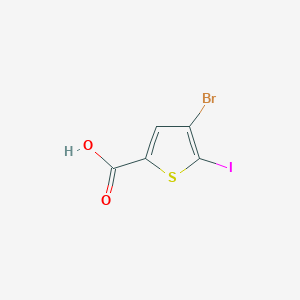
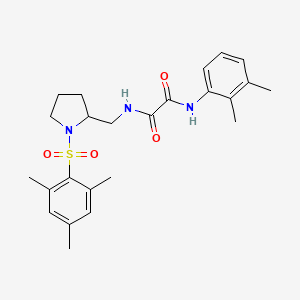
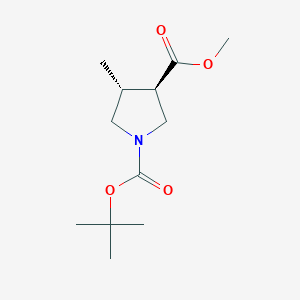
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)


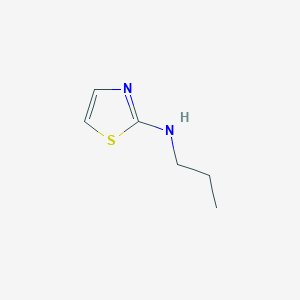


![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)